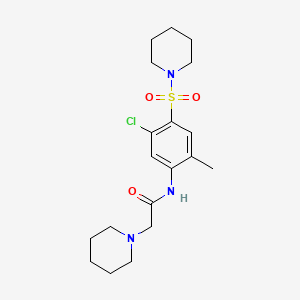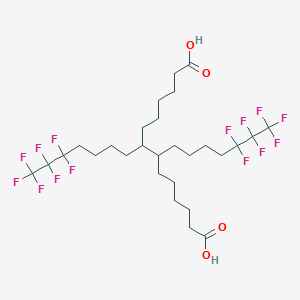
1-Piperidineacetamide, N-(5-chloro-2-methyl-4-(1-piperidinylsulfonyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidineacetamide, N-(5-chloro-2-methyl-4-(1-piperidinylsulfonyl)phenyl)- is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a chlorinated aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetamide, N-(5-chloro-2-methyl-4-(1-piperidinylsulfonyl)phenyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.
Chlorination of the Aromatic Ring: The aromatic ring is chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling Reactions: The final step involves coupling the piperidine ring with the chlorinated aromatic ring and the sulfonyl group under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperidineacetamide, N-(5-chloro-2-methyl-4-(1-piperidinylsulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Piperidineacetamide, N-(5-chloro-2-methyl-4-(1-piperidinylsulfonyl)phenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Piperidineacetamide, N-(5-chloro-2-methyl-4-(1-piperidinylsulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-Piperidineacetamide, N-(4-chloro-2-methyl-5-(1-piperidinylsulfonyl)phenyl)-
- **1-Piperidineacetamide, N-(5-bromo-2-methyl-4-(1-piperidinylsulfonyl)phenyl)-
- **1-Piperidineacetamide, N-(5-chloro-2-ethyl-4-(1-piperidinylsulfonyl)phenyl)-
Uniqueness
1-Piperidineacetamide, N-(5-chloro-2-methyl-4-(1-piperidinylsulfonyl)phenyl)- is unique due to its specific substitution pattern on the aromatic ring and the presence of both piperidine and sulfonyl groups
Eigenschaften
CAS-Nummer |
66647-77-6 |
|---|---|
Molekularformel |
C19H28ClN3O3S |
Molekulargewicht |
414.0 g/mol |
IUPAC-Name |
N-(5-chloro-2-methyl-4-piperidin-1-ylsulfonylphenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C19H28ClN3O3S/c1-15-12-18(27(25,26)23-10-6-3-7-11-23)16(20)13-17(15)21-19(24)14-22-8-4-2-5-9-22/h12-13H,2-11,14H2,1H3,(H,21,24) |
InChI-Schlüssel |
PXYIDIJISLKENI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1NC(=O)CN2CCCCC2)Cl)S(=O)(=O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)

phosphanium chloride](/img/structure/B14461970.png)











